An In-depth Technical Guide to the Chemical Properties of (2H₃)Pyridine-2,3-dicarboxylic Acid
An In-depth Technical Guide to the Chemical Properties of (2H₃)Pyridine-2,3-dicarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2H₃)Pyridine-2,3-dicarboxylic acid, more commonly known as quinolinic acid (QA), is a dicarboxylic acid derivative of pyridine. It is a key metabolite in the kynurenine pathway, the primary route for tryptophan metabolism in mammals.[1] While it serves as a biosynthetic precursor to nicotinamide adenine dinucleotide (NAD+), an essential coenzyme in cellular metabolism, quinolinic acid is also a potent neurotoxin.[1][2] Its activity as an N-methyl-D-aspartate (NMDA) receptor agonist can lead to excitotoxicity, implicating it in the pathophysiology of various neurodegenerative and psychiatric disorders.[1][2] This guide provides a comprehensive overview of the chemical properties, synthesis, purification, and analysis of quinolinic acid, tailored for professionals in research and drug development.
Physicochemical Properties
Quinolinic acid is a colorless, crystalline solid.[1] A summary of its key physicochemical properties is presented in the tables below.
Table 1: General and Physical Properties
| Property | Value | Reference(s) |
| Molecular Formula | C₇H₅NO₄ | [3] |
| Molecular Weight | 167.12 g/mol | [1] |
| Appearance | White to light yellow crystalline powder | |
| Melting Point | 188-190 °C (decomposes) | [4] |
| Water Solubility | 0.55 g/100 mL | [4] |
| pKa₁ | 2.43 (at 25 °C) | [4] |
| pKa₂ | Not specified in search results |
Table 2: Solubility Data
| Solvent | Solubility | Reference(s) |
| Dimethyl sulfoxide (DMSO) | ~16 mg/mL | [5] |
| Dimethylformamide (DMF) | ~16 mg/mL | [5] |
| Phosphate-buffered saline (PBS, pH 7.2) | ~0.5 mg/mL | [5] |
| Ethanol | Slightly soluble | [6] |
| Ether | Almost insoluble | [6] |
| Benzene | Almost insoluble | [6] |
| Alkalies | Soluble | [6] |
Table 3: Spectroscopic Data
| Technique | Wavelength (λmax) / Shift | Reference(s) |
| UV/Vis Spectroscopy | 216 nm, 264 nm | [5] |
| ¹H NMR (D₂O) | Spectrum available | [7] |
Chemical Reactivity and Stability
The chemical stability of quinolinic acid is influenced by several factors, including temperature, pH, and the presence of impurities.[8] The two carboxylic acid groups on the pyridine ring render the molecule susceptible to decarboxylation at high temperatures.[8] The electron-withdrawing nature of these groups can also affect the electron density of the aromatic ring, potentially increasing its reactivity towards nucleophilic or electrophilic attack under certain conditions.[8] It is reported to be stable under normal storage conditions but is incompatible with strong oxidizing agents.[9] For optimal stability, it is recommended to store quinolinic acid in a cool, dry, and dark place.[8]
Signaling Pathways: The Kynurenine Pathway
Quinolinic acid is a critical intermediate in the kynurenine pathway, the primary metabolic route for the essential amino acid tryptophan. This pathway is integral to the de novo synthesis of NAD+. Under normal physiological conditions, the levels of quinolinic acid are tightly regulated. However, under inflammatory conditions, the pathway can be upregulated, leading to an accumulation of quinolinic acid. This overproduction is associated with neurotoxic effects due to its agonistic activity at the NMDA receptor.
Caption: The Kynurenine Pathway showing the metabolism of Tryptophan to Quinolinic Acid and NAD+.
Experimental Protocols
Synthesis of (2H₃)Pyridine-2,3-dicarboxylic Acid
A common method for the synthesis of quinolinic acid is the oxidation of quinoline. The following protocol is based on a method yielding high-purity product.
Experimental Workflow: Synthesis and Purification
Caption: Workflow for the synthesis and purification of Quinolinic Acid.
Materials:
-
Quinoline
-
Sodium chlorate
-
Cupric sulfate
-
Concentrated sulfuric acid
-
Sodium hydroxide (for alkalization)
-
Hydrochloric acid (for acidification)
-
Deionized water
Procedure:
-
Reaction Setup: In a reaction vessel, combine quinoline, sodium chlorate, cupric sulfate, and concentrated sulfuric acid in a molar ratio of 1:3.5:1:1.5.
-
Oxidation: Heat the reaction mixture to 103°C and maintain this temperature for 12 hours with continuous stirring.
-
Alkalization: After the reaction is complete, cool the mixture and add a solution of sodium hydroxide to make the solution alkaline. This step helps in the separation of the product from the catalyst.
-
Acidification: Carefully add hydrochloric acid to the alkaline solution to precipitate the crude quinolinic acid.
-
Isolation of Crude Product: Filter the precipitate and wash with cold deionized water.
Purification by Recrystallization
The crude quinolinic acid can be purified by recrystallization to obtain a high-purity product.
Materials:
-
Crude quinolinic acid
-
Deionized water
-
Basic solution (e.g., sodium hydroxide solution)
-
Acidic solution (e.g., sulfuric acid)
Procedure:
-
Dissolution: Dissolve the crude quinolinic acid crystals in a basic solution to form a salt solution.[6]
-
Acidification and Crystallization: Slowly add an acid (e.g., sulfuric acid) to the solution to a pH of about 2.0 and stir for approximately 3 hours at room temperature (around 20°C).[6] This will cause the quinolinic acid to crystallize out of the solution.
-
Filtration: Separate the precipitated crystals from the solution using vacuum filtration with an appropriate filter pore size (e.g., 8 µm).[6]
-
Washing: Wash the collected crystals with a small amount of cold deionized water to remove any remaining impurities.[6]
-
Drying: Dry the purified crystals in an oven at 60°C for about 3 hours.[6] The purity of the recrystallized product can be assessed by techniques such as HPLC.
Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)
A sensitive and specific method for the quantification of quinolinic acid in biological samples involves GC-MS with negative chemical ionization.[5]
Experimental Workflow: GC-MS Analysis
Caption: Workflow for the GC-MS analysis of Quinolinic Acid in biological samples.
Sample Preparation and Extraction:
-
Homogenize the tissue sample in perchloric acid.
-
Neutralize the extract and wash with chloroform.[5]
-
Apply the aqueous phase to a Dowex 1x8 anion exchange column (formate form).[5]
-
Elute the quinolinic acid with 6 M formic acid.[5]
-
Lyophilize the eluate.[5]
Derivatization:
-
Esterify the dried sample with hexafluoroisopropanol using trifluoroacetylimidazole as a catalyst.[5] This step is crucial for making the analyte volatile for GC analysis.
GC-MS Analysis:
-
Injection: Inject the derivatized sample into the GC-MS system.
-
Separation: Use a suitable capillary column (e.g., DB-5) for chromatographic separation.
-
Detection: Employ negative chemical ionization for high sensitivity and specificity.
-
Quantification: Use an isotopically labeled internal standard, such as [¹⁸O]quinolinic acid, for accurate quantification by selected ion monitoring.[5] Monitor the specific anion currents for both the analyte and the internal standard.[5]
Determination of pKa by Potentiometric Titration
The acid dissociation constants (pKa) of quinolinic acid can be determined experimentally using potentiometric titration.
Materials:
-
Quinolinic acid
-
Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)
-
Deionized water
-
Calibrated pH meter and electrode
-
Magnetic stirrer and stir bar
Procedure:
-
Sample Preparation: Prepare a solution of quinolinic acid of known concentration (e.g., 1 mM) in deionized water.
-
Titration Setup: Place the quinolinic acid solution in a beaker with a magnetic stir bar and immerse the calibrated pH electrode.
-
Titration: Slowly add the standardized NaOH solution in small, known increments while continuously monitoring and recording the pH of the solution.
-
Data Analysis: Plot the pH of the solution against the volume of NaOH added. The pKa values correspond to the pH at the half-equivalence points of the titration curve. For a dicarboxylic acid like quinolinic acid, two inflection points and two half-equivalence points will be observed.
Conclusion
(2H₃)Pyridine-2,3-dicarboxylic acid is a molecule of significant interest in the fields of neuroscience and drug development due to its dual role as a metabolic intermediate and a potent neurotoxin. A thorough understanding of its chemical properties, including its synthesis, reactivity, and methods of analysis, is crucial for researchers investigating its physiological and pathological functions. This technical guide provides a foundational resource for scientists and professionals working with this important compound.
References
- 1. EP0232118A2 - Process for the preparation of pyridine-2,3-dicarboxylic acid - Google Patents [patents.google.com]
- 2. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. Quantification of quinolinic acid in rat brain, whole blood, and plasma by gas chromatography and negative chemical ionization mass spectrometry: effects of systemic L-tryptophan administration on brain and blood quinolinic acid concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. EP2982759B1 - Method for purifying quinolinic acid - Google Patents [patents.google.com]
- 7. mdpi.com [mdpi.com]
- 8. data.epo.org [data.epo.org]
- 9. researchgate.net [researchgate.net]
